3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole 3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole
Brand Name: Vulcanchem
CAS No.: 947534-79-4
VCID: VC17314194
InChI: InChI=1S/C11H8N4O2S/c1-7-13-18-11-12-10(6-14(7)11)8-3-2-4-9(5-8)15(16)17/h2-6H,1H3
SMILES:
Molecular Formula: C11H8N4O2S
Molecular Weight: 260.27 g/mol

3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole

CAS No.: 947534-79-4

Cat. No.: VC17314194

Molecular Formula: C11H8N4O2S

Molecular Weight: 260.27 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole - 947534-79-4

Specification

CAS No. 947534-79-4
Molecular Formula C11H8N4O2S
Molecular Weight 260.27 g/mol
IUPAC Name 3-methyl-6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole
Standard InChI InChI=1S/C11H8N4O2S/c1-7-13-18-11-12-10(6-14(7)11)8-3-2-4-9(5-8)15(16)17/h2-6H,1H3
Standard InChI Key BRMGAHQFQFYATO-UHFFFAOYSA-N
Canonical SMILES CC1=NSC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-]

Introduction

3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d]124thiadiazole is a heterocyclic compound that combines both imidazole and thiadiazole rings, making it a unique and interesting molecule for medicinal chemistry and material science applications. Its molecular formula is C11H8N4O2S, with a molecular weight of approximately 260.27 g/mol . The compound includes a methyl group at the C-3 position and a nitrophenyl group at the C-6 position of the imidazo ring, contributing to its distinctive chemical properties and potential biological activities .

Synthesis

The synthesis of 3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d] thiadiazole typically involves multi-step reactions starting from readily available precursors. These methods have been optimized in laboratory settings to enhance yield and purity.

Applications

This compound has gained attention for its diverse applications in medicinal chemistry and material science. Research indicates that it exhibits significant biological activity, potentially interacting with various molecular targets to inhibit specific enzymes or receptors. This interaction can lead to therapeutic effects such as anti-inflammatory or anticancer properties.

Biological Activity

Studies on the interactions of 3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d] thiadiazole with biological targets have revealed its potential as an inhibitor of certain enzymes involved in disease processes. These interactions are crucial for understanding its pharmacological profile and guiding further drug development efforts.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d] thiadiazole, including:

Compound NameStructural FeaturesBiological Activity
1-Methyl-5-(4-nitrophenyl)-1H-imidazoleImidazole ring with nitrophenyl substitutionAnticancer properties
5-(4-Nitrophenyl)-1,3,4-thiadiazoleThiadiazole ring with nitrophenyl substitutionAntimicrobial activity
2-Amino-5-(phenyl)-1,3,4-thiadiazoleThiadiazole ring with amino and phenyl groupsAntioxidant properties

The uniqueness of 3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d] thiadiazole lies in its dual-ring structure combining both imidazole and thiadiazole functionalities, imparting distinct chemical reactivity and enhanced biological activity compared to other similar compounds.

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